molecular formula C14H16N4O2S B11248135 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

Cat. No.: B11248135
M. Wt: 304.37 g/mol
InChI Key: FSLYKQJPYOAZAW-UHFFFAOYSA-N
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Description

2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETONITRILE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1,3-DIMETHYL-2,4-DIOXO-6-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)ACETONITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile

InChI

InChI=1S/C14H16N4O2S/c1-4-5-9-8-16-12-10(11(9)21-7-6-15)13(19)18(3)14(20)17(12)2/h8H,4-5,7H2,1-3H3

InChI Key

FSLYKQJPYOAZAW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C2C(=C1SCC#N)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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